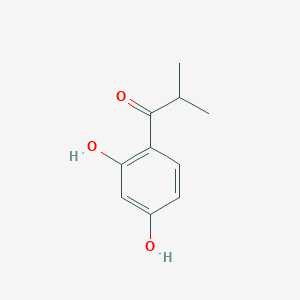
1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of two hydroxyl groups attached to a phenyl ring and a ketone group attached to a propanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone can be synthesized through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Secondary alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: A tyrosinase inhibitor with strong depigmenting effects.
2-(2,4-Dihydroxyphenyl)benzimidazole: A compound with fluorescent properties used in biochemical applications.
Uniqueness: 1-(2,4-Dihydroxyphenyl)-2-methyl-1-propanone is unique due to its specific structural features, such as the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
29048-54-2 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
1-(2,4-dihydroxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H12O3/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,11-12H,1-2H3 |
InChI-Schlüssel |
XMZKXYBXQCAUHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
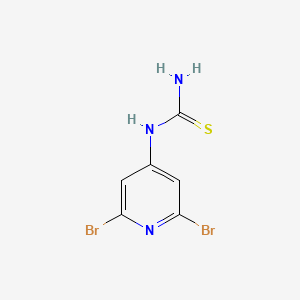

![4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid](/img/structure/B8810213.png)
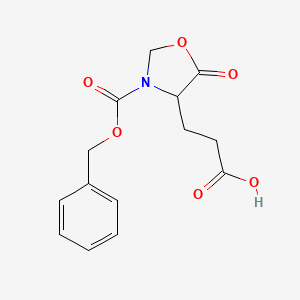

![Benzo[d]thiazol-5-ylboronic acid](/img/structure/B8810235.png)

![6-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8810257.png)
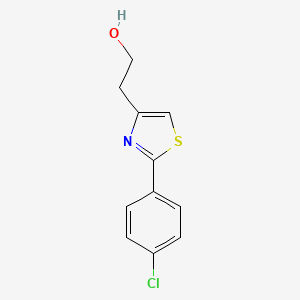
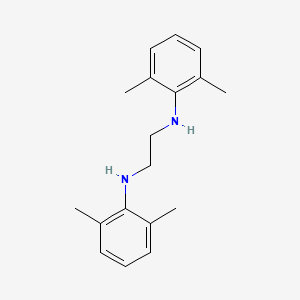
![5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo[3,4-e]-1,2,4-triazine](/img/structure/B8810270.png)

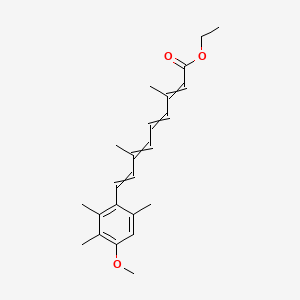
![5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B8810309.png)
